molecular formula C24H15NO4S B5149623 N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide

N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide

Cat. No.: B5149623
M. Wt: 413.4 g/mol
InChI Key: VNEZLJAZQLJNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as NDSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to induce cell cycle arrest, preventing the proliferation of cancer cells. Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and ultimately cell death. This compound has also been reported to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in laboratory experiments is its ability to induce apoptosis in cancer cells. This property makes it a potential candidate for cancer treatment. Additionally, this compound has been shown to possess antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the study of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound. Furthermore, the mechanism of action of this compound needs to be further elucidated. Finally, the potential use of this compound as an antimicrobial agent needs to be explored further.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is synthesized using a specific method and has been studied for its potential applications in various scientific research fields. This compound has been shown to possess antitumor, antibacterial, antifungal, and antioxidant properties. However, further studies are needed to determine the safety and toxicity of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated. Overall, this compound is a promising compound that has the potential to be used in the development of drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 1-naphthylamine with anthracene-9,10-dione in the presence of sulfuric acid. This reaction leads to the formation of this compound. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its antibacterial and antifungal properties, suggesting its potential use as an antimicrobial agent. Furthermore, this compound has been shown to possess antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Properties

IUPAC Name

N-naphthalen-1-yl-9,10-dioxoanthracene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO4S/c26-23-17-10-3-4-11-18(17)24(27)22-19(23)12-6-14-21(22)30(28,29)25-20-13-5-8-15-7-1-2-9-16(15)20/h1-14,25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEZLJAZQLJNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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